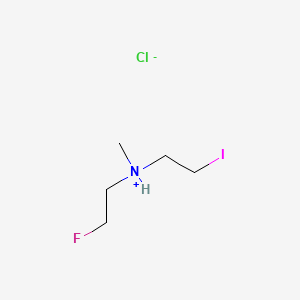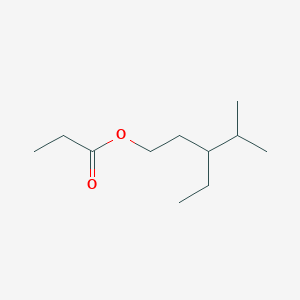
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)hepta-1,6-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl ring with two methyl groups and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2,6,6-trimethylcyclohexen-1-ylmagnesium bromide with hept-1-en-3-one in the presence of a suitable catalyst.
Oxidation Reactions: Another approach is the oxidation of the corresponding alcohol derivative using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Halogenated compounds, esters, and amides.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound and its derivatives are explored for their therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The compound exerts its effects through various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The exact mechanism of action can vary widely based on the derivative and its intended use.
相似化合物的比较
2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)
Uniqueness: 1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one is unique due to its conjugated diene system and the presence of the trimethylcyclohexenyl group, which imparts distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of 1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one in various scientific and industrial applications. Its versatility and potential make it a valuable compound in ongoing research and development efforts.
属性
CAS 编号 |
58105-50-3 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC 名称 |
1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one |
InChI |
InChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,10-11H,1,6-9,12H2,2-4H3 |
InChI 键 |
BAVPUWMUHDMCAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


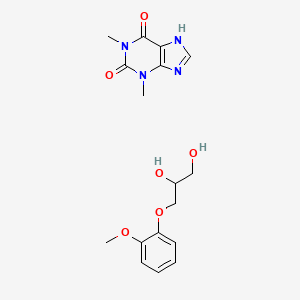
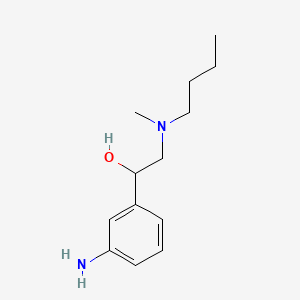
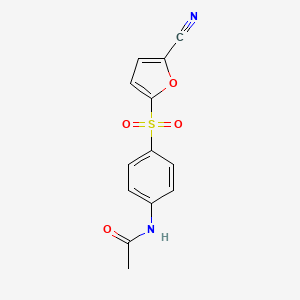


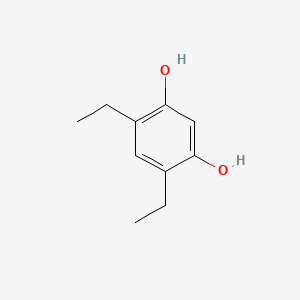

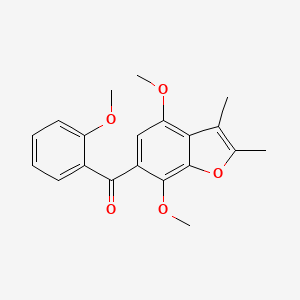

![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)
